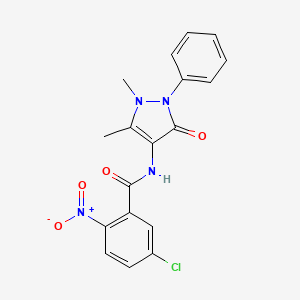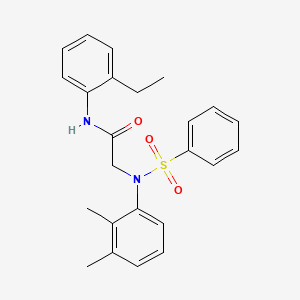![molecular formula C19H17Cl2FN2O B3545824 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-(4-chlorophenyl)piperazine](/img/structure/B3545824.png)
1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-(4-chlorophenyl)piperazine
Vue d'ensemble
Description
1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-(4-chlorophenyl)piperazine is a compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience, oncology, and immunology.
Mécanisme D'action
The exact mechanism of action of 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-(4-chlorophenyl)piperazine is not fully understood, but it is believed to act on multiple targets in the body. In neuroscience, it has been shown to modulate the activity of several neurotransmitter systems, including serotonin, dopamine, and glutamate. In oncology, it has been shown to inhibit the activity of several signaling pathways involved in cancer cell proliferation and survival, including the PI3K/Akt and MAPK/ERK pathways. In immunology, it has been shown to modulate the activity of several immune cells, including T cells and macrophages.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body. In neuroscience, it has been shown to increase the levels of several neurotransmitters, including serotonin and dopamine, which are involved in the regulation of mood and behavior. In oncology, it has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation and migration. In immunology, it has been shown to modulate the activity of several immune cells, including T cells and macrophages, which are involved in the regulation of the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-(4-chlorophenyl)piperazine has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to modulate multiple targets in the body. However, it also has several limitations, including its relatively low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-(4-chlorophenyl)piperazine. In neuroscience, further studies are needed to fully understand its mechanism of action and potential therapeutic applications in the treatment of mood disorders and cognitive impairment. In oncology, further studies are needed to determine its efficacy and safety in vivo, as well as its potential use in combination with other anticancer agents. In immunology, further studies are needed to determine its potential use in the treatment of autoimmune diseases, as well as its effects on the gut microbiome and the immune system.
Applications De Recherche Scientifique
1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-(4-chlorophenyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. In neuroscience, it has been shown to have anxiolytic and antidepressant effects, as well as potential use in the treatment of cognitive impairment associated with Alzheimer's disease. In oncology, it has been shown to have anti-tumor activity, particularly against breast and lung cancer cells. In immunology, it has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2FN2O/c20-14-4-6-15(7-5-14)23-10-12-24(13-11-23)19(25)9-8-16-17(21)2-1-3-18(16)22/h1-9H,10-13H2/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOVJVNHOCDNEP-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C=CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)/C=C/C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-(4-chlorophenyl)-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3545742.png)
![N-(4-{[4-(benzyloxy)benzoyl]amino}phenyl)-3-methylbenzamide](/img/structure/B3545749.png)
![methyl 3-{[N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B3545755.png)
![5-bromo-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3545766.png)
![4-({[4-(benzoylamino)-2,5-dimethoxyphenyl]amino}carbonyl)phenyl acetate](/img/structure/B3545775.png)
![N-[2-(4-fluorophenyl)ethyl]-3-iodobenzamide](/img/structure/B3545782.png)
![methyl (2,6-dichloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B3545785.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B3545788.png)
![N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3545796.png)
![3-[1-(3-bromophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3545798.png)


![1-(4-fluorophenyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B3545841.png)
![N~2~-benzyl-N~1~-(2-chlorobenzyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide](/img/structure/B3545851.png)